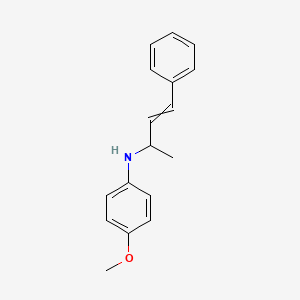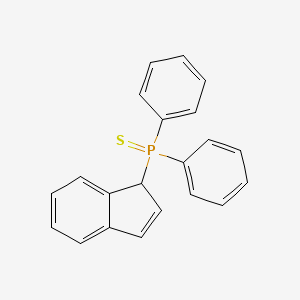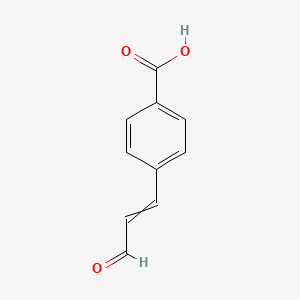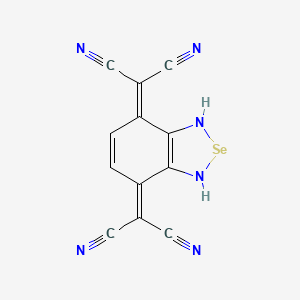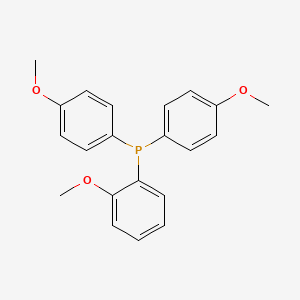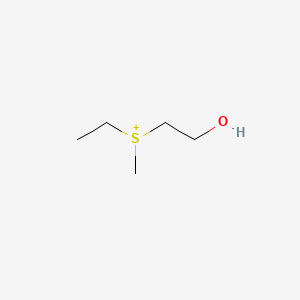
Sulfonium, ethyl(2-hydroxyethyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, ethyl(2-hydroxyethyl)methyl- is an organosulfur compound featuring a sulfonium ion with three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents . Sulfonium ions are positively charged and are often used in various chemical reactions due to their unique properties.
Vorbereitungsmethoden
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide acts as the leaving group . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Sulfonium, ethyl(2-hydroxyethyl)methyl- undergoes several types of chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium ions back to thioethers.
Substitution: Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong bases for deprotonation and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers .
Wissenschaftliche Forschungsanwendungen
Sulfonium, ethyl(2-hydroxyethyl)methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which sulfonium, ethyl(2-hydroxyethyl)methyl- exerts its effects involves the formation of sulfur ylides through deprotonation with strong bases . These ylides can then participate in various nucleophilic addition reactions, leading to the formation of epoxides, aziridines, and cyclopropanes . The sulfonium ion acts as a good leaving group, facilitating these transformations .
Vergleich Mit ähnlichen Verbindungen
Sulfonium, ethyl(2-hydroxyethyl)methyl- can be compared with other similar compounds such as:
Thiols: Contain an SH functional group and are sulfur analogues of alcohols.
Sulfides: Contain an R-S-R’ structure and are sulfur analogues of ethers.
Sulfoxides and Sulfones: Oxidized forms of sulfides with additional oxygen atoms.
The uniqueness of sulfonium, ethyl(2-hydroxyethyl)methyl- lies in its ability to form stable sulfonium ions, which can participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
139097-51-1 |
|---|---|
Molekularformel |
C5H13OS+ |
Molekulargewicht |
121.22 g/mol |
IUPAC-Name |
ethyl-(2-hydroxyethyl)-methylsulfanium |
InChI |
InChI=1S/C5H13OS/c1-3-7(2)5-4-6/h6H,3-5H2,1-2H3/q+1 |
InChI-Schlüssel |
SDOZOXGFOVACJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[S+](C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


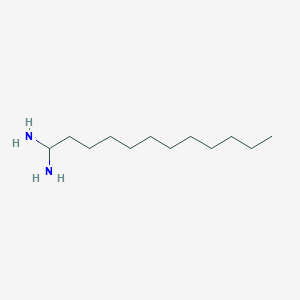

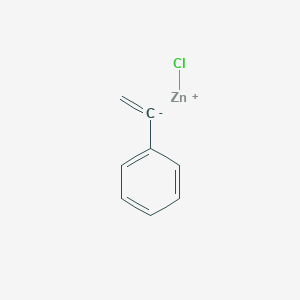
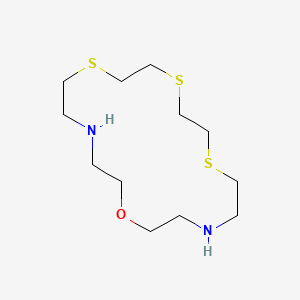
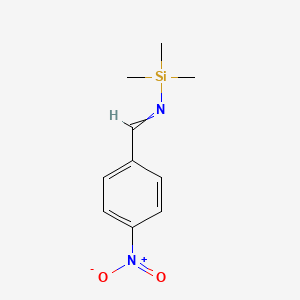
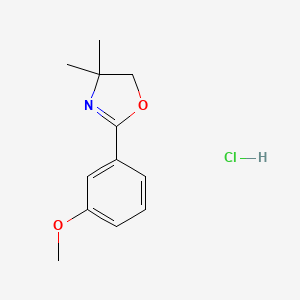
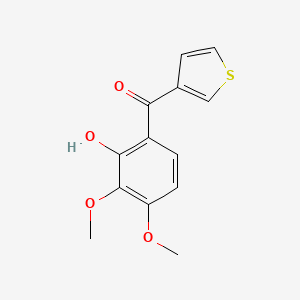
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
